REACTION_CXSMILES
|
FC1C=CC([N+]([O-])=O)=C(C(F)(F)F)C=1.N1CCCC1.[N:20]1([C:25]2[CH:26]=[CH:27][C:28]([N+:35]([O-])=O)=[C:29]([C:31]([F:34])([F:33])[F:32])[CH:30]=2)[CH2:24][CH2:23][CH2:22][CH2:21]1>>[N:20]1([C:25]2[CH:26]=[CH:27][C:28]([NH2:35])=[C:29]([C:31]([F:33])([F:34])[F:32])[CH:30]=2)[CH2:24][CH2:23][CH2:22][CH2:21]1
|
Name
|
|
Quantity
|
80 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=C(C1)C(F)(F)F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
138 mg
|
Type
|
reactant
|
Smiles
|
N1(CCCC1)C=1C=CC(=C(C1)C(F)(F)F)[N+](=O)[O-]
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are prepared by general method A
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC1)C=1C=CC(=C(C1)C(F)(F)F)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 97 mg | |
YIELD: CALCULATEDPERCENTYIELD | 79.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |